molecular formula C10H11BrClF2N B13479481 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13479481
M. Wt: 298.55 g/mol
InChI Key: JTIBZCXPBIVOTM-UHFFFAOYSA-N
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Description

6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a difluoromethyl group at the 3rd position on the tetrahydroisoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.

    Hydrogenation: The reduction of the isoquinoline ring to tetrahydroisoquinoline can be performed using hydrogen gas in the presence of a palladium catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The tetrahydroisoquinoline ring can be oxidized to isoquinoline or reduced further to more saturated derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Isoquinoline derivatives.

    Reduction: More saturated tetrahydroisoquinoline derivatives.

    Coupling: Biaryl or diaryl derivatives.

Scientific Research Applications

6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its targets. The bromine atom may facilitate interactions with specific protein residues, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
  • 6-Bromo-3-(difluoromethyl)quinolin-4-amine

Uniqueness

6-Bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and difluoromethyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11BrClF2N

Molecular Weight

298.55 g/mol

IUPAC Name

6-bromo-3-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C10H10BrF2N.ClH/c11-8-2-1-6-5-14-9(10(12)13)4-7(6)3-8;/h1-3,9-10,14H,4-5H2;1H

InChI Key

JTIBZCXPBIVOTM-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)Br)C(F)F.Cl

Origin of Product

United States

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